N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-15(20-12-1-2-13-14(9-12)24-11-23-13)10-26-17-16(18-3-4-19-17)21-5-7-25-8-6-21/h1-4,9H,5-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBVDJSWXKJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from itaconic acid, a series of transformations including cyclization and amidation are employed to form the pyrrolidine ring.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Various substitution reactions can be performed on the aromatic rings or the sulfonamide group to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities. Data are derived from the provided evidence and contextualized for comparison:
Key Observations :
Structural Variations and Bioactivity: The benzodioxol and thiomorpholine-pyrazine groups in the target compound distinguish it from analogs with fluorophenyl (e.g., Compound 38) or triazole/oxadiazole substituents. Sulfur-linked heterocycles (e.g., triazole, oxadiazole) are common in antimicrobial agents. The target compound’s thiomorpholine-pyrazine system could mimic these interactions while offering reduced toxicity due to saturated morpholine-like rings .
Synthetic Methodology :
- Most analogs (e.g., Compounds 38, 20) are synthesized via S-alkylation of thiol-containing heterocycles (triazole, oxadiazole) with α-chloroacetamides. The target compound likely follows a similar route, using 3-(thiomorpholin-4-yl)pyrazine-2-thiol and N-(benzodioxol-5-yl)chloroacetamide .
Biological Performance: Antimicrobial Activity: Fluorophenyl-triazole derivatives (e.g., Compound 38) show moderate activity against E. coli (MIC = 32–64 µg/mL). The target compound’s pyrazine-thiomorpholine group may enhance gram-negative targeting due to pyrazine’s role in bacterial folate metabolism . Anti-inflammatory Potential: Furan-triazole analogs () exhibit anti-exudative effects, suggesting that the benzodioxol moiety (a known anti-inflammatory scaffold) in the target compound could synergize with sulfanyl acetamide for similar activity .
Q & A
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +25% yield |
| Solvent | DMF | +15% purity |
| Reaction Time | 12–18 hours | Minimizes byproducts |
Advanced: Addressing Biological Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities across different in vitro models? A:
- Assay Design :
- Dose-Response Curves : Standardize concentrations (e.g., 1 nM–100 µM) to compare potency .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .
- Data Reconciliation :
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .
- Target Profiling : Use kinase/GPCR screening panels to confirm target selectivity .
Example Conflict : Variability in IC₅₀ values for kinase inhibition may arise from ATP concentration differences. Normalize assays to 1 mM ATP .
Basic Structural Characterization
Q: Which analytical techniques are essential for confirming structural integrity? A:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify benzodioxole protons (δ 6.7–7.1 ppm) and thiomorpholine carbons (δ 40–50 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 443.5 g/mol; observed 443.4 ± 0.2) .
- HPLC-PDA : Assess purity (>95% at 254 nm) and detect sulfoxide degradation products .
Advanced Computational Modeling
Q: What computational strategies predict interactions with molecular targets? A:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide for binding pose prediction .
- Targets : Prioritize kinases (e.g., EGFR) due to the pyrazine scaffold’s affinity for ATP-binding pockets .
- QSAR Modeling :
- Descriptors : Use logP, polar surface area, and H-bond donors to correlate with bioavailability .
Case Study : Docking into EGFR (PDB: 1M17) revealed a hydrogen bond between the acetamide carbonyl and Thr766 .
Stability and Degradation Analysis
Q: How should stability studies be designed to assess degradation under stress conditions? A:
- Study Design :
- Forced Degradation : Expose to pH 1–13 (37°C, 24 hrs) and UV light (254 nm, 48 hrs) .
- Analytical Tools : Monitor via LC-MS for sulfoxide (m/z +16) and hydrolyzed acetamide (m/z -59) .
- Stabilization Strategies :
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .
Q. Table 2: Degradation Pathways
| Condition | Major Degradant | Mitigation Strategy |
|---|---|---|
| Acidic (pH 1) | Hydrolyzed acetamide | Neutralize post-synthesis |
| UV Light | Sulfoxide | Opaque packaging |
Methodological Refinement in Biological Assays
Q: How can researchers improve the reproducibility of enzyme inhibition assays for this compound? A:
- Protocol Adjustments :
- Pre-incubation : Incubate compound with enzyme (10 min, 25°C) to ensure binding equilibrium .
- Controls : Include staurosporine (broad kinase inhibitor) to validate assay sensitivity .
- Data Normalization : Express inhibition as % residual activity relative to DMSO controls .
Advanced Synthetic Challenges
Q: What strategies address low yields in the final amidation step? A:
- Reagent Optimization :
- Coupling Agents : Switch from EDCl/HOBt to HATU for higher efficiency .
- Solvent : Use dichloromethane (DCM) instead of THF to reduce racemization .
- Workup :
- Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) to isolate the product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
